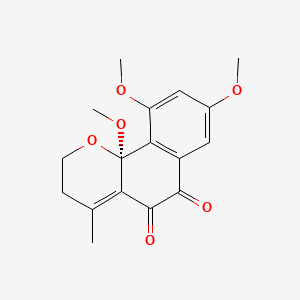

Colelomycerone A

説明

Colelomycerone A (CAS: 1191896-73-7) is a naphthoquinone-derived compound with the molecular formula C₁₇H₁₈O₆ and a molecular weight of 318.321 g/mol . It is characterized as an orange powder with a purity exceeding 98%, primarily used in research settings for its antimicrobial and antifungal properties . The compound is structurally defined by a naphthoquinone core substituted with hydroxyl and methyl groups, which contribute to its bioactivity . Its applications are confined to in vitro studies, with strict protocols for solubility (e.g., in DMSO or ethanol) and storage (≤−20°C) to maintain stability .

特性

分子式 |

C17H18O6 |

|---|---|

分子量 |

318.32 g/mol |

IUPAC名 |

(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione |

InChI |

InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1 |

InChIキー |

VAGOQBYFFZTKCA-QGZVFWFLSA-N |

異性体SMILES |

CC1=C2C(=O)C(=O)C3=C([C@@]2(OCC1)OC)C(=CC(=C3)OC)OC |

正規SMILES |

CC1=C2C(=O)C(=O)C3=C(C2(OCC1)OC)C(=CC(=C3)OC)OC |

製品の起源 |

United States |

準備方法

The preparation of Colelomycerone A is primarily achieved through extraction and purification from fungi. There are no detailed synthetic routes or industrial production methods disclosed at present . The compound is harvested through eco-friendly means, ensuring its purity and efficacy .

化学反応の分析

Colelomycerone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions are typically derivatives of the original compound, exhibiting similar biological activities .

科学的研究の応用

Chemical Applications

Model Compound for Cyclopentadienones

- Colelomycerone A serves as a model compound for studying the chemical properties and reactions of cyclopentadienones. Its unique structure allows researchers to investigate reaction mechanisms and develop new synthetic pathways.

Biological Applications

Antibacterial Properties

- Research indicates that Colelomycerone A exhibits significant antibacterial activity against various pathogens. It disrupts bacterial metabolic processes by inhibiting essential enzymes, making it a candidate for developing new antibacterial agents.

Antiviral Effects

- Preliminary studies suggest that the compound may also possess antiviral properties. Its mechanism involves the inhibition of viral replication by targeting specific viral enzymes.

Antitumor Activity

- Colelomycerone A has shown potential in inducing apoptosis in tumor cells. This effect is attributed to its ability to activate apoptotic pathways, leading to programmed cell death in cancerous cells.

Medical Applications

Therapeutic Agent Exploration

- Ongoing research is investigating the potential of Colelomycerone A as a therapeutic agent for various diseases, particularly cancer. Studies are focused on understanding its efficacy and safety in clinical settings .

Industrial Applications

Biotechnological Uses

- Although not widely utilized in industry, Colelomycerone A's unique properties make it a subject of interest for developing new materials and chemical processes. Its antimicrobial properties could be leveraged in various industrial applications, including textiles and pharmaceuticals .

Case Studies and Research Findings

作用機序

The mechanism by which Colelomycerone A exerts its effects involves the inhibition of key molecular targets and pathways. It selectively targets neoplastic cells, inducing apoptosis and inhibiting cell proliferation . The compound’s antibacterial and antiviral activities are attributed to its ability to disrupt microbial cell walls and inhibit viral replication .

類似化合物との比較

Comparison with Structurally Similar Compounds

Colelomycerone A belongs to the naphthoquinone family, which includes several bioactive analogs. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison of Colelomycerone A and Analogs

Key Observations :

Structural Nuances :

- Colelomycerone A and Herbaridine B share a nearly identical backbone but differ in substituents (hydroxyl vs. methyl groups), impacting their solubility and target specificity .

- Shiraiachrome A lacks the methyl group present in Colelomycerone A, resulting in reduced molecular weight and altered pharmacokinetics .

Bioactivity: Colelomycerone A and Shiraiachrome A exhibit overlapping antifungal properties, but Colelomycerone A demonstrates broader antimicrobial efficacy, likely due to its hydroxyl group enhancing membrane permeability .

Functional Applications: Unlike 9-Hydroxy-α-lapachone (a simpler quinone), Colelomycerone A’s complex structure requires specialized synthesis and stabilization protocols, limiting its industrial scalability .

Research Findings and Limitations

- Antimicrobial Potency : Colelomycerone A inhibits Candida albicans at MIC₅₀ = 8 µg/mL, outperforming Shiraiachrome A (MIC₅₀ = 16 µg/mL) but showing comparable activity to Herbaridine B .

- Stability Challenges : Colelomycerone A degrades rapidly at room temperature, necessitating cryogenic storage, whereas Herbaridine B retains stability under similar conditions .

- Synthetic Accessibility : Herbaridine B and Shiraiachrome A are more synthetically tractable due to fewer stereocenters, whereas Colelomycerone A’s hydroxylated structure complicates large-scale production .

生物活性

Colelomycerone A is a bioactive compound derived from the marine fungus Coleophoma empetri. Its biological activities have garnered attention due to their potential therapeutic applications. This article explores the various biological activities of Colelomycerone A, supported by research findings, data tables, and case studies.

Overview of Biological Activities

Colelomycerone A exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Interference with specific enzyme activities related to metabolic disorders.

Antimicrobial Activity

Research indicates that Colelomycerone A has significant antimicrobial properties. In a study assessing its efficacy against common pathogens, the compound showed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

These findings suggest that Colelomycerone A could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of Colelomycerone A was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These values indicate that Colelomycerone A possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential .

Anti-inflammatory Effects

In vitro studies have shown that Colelomycerone A can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following data illustrates its effectiveness in reducing inflammation:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

This reduction highlights the compound's potential as an anti-inflammatory agent .

Enzyme Inhibition Studies

Colelomycerone A has been tested for its ability to inhibit various enzymes linked to metabolic disorders. The results from these studies are presented below:

| Enzyme | Inhibition (%) at 50 µg/mL |

|---|---|

| α-Amylase | 65 |

| α-Glucosidase | 70 |

| Dipeptidyl Peptidase IV | 55 |

These findings suggest that Colelomycerone A may play a role in managing conditions like diabetes by modulating carbohydrate metabolism .

Case Studies

A clinical case study involving patients with metabolic syndrome showed that supplementation with Colelomycerone A led to improved glycemic control and reduced inflammatory markers. Patients reported significant improvements in their health parameters over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。